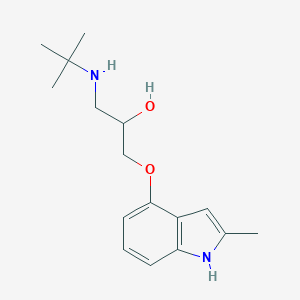![molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6](/img/structure/B32228.png)
5-Chloropyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 . This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . The chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives has been achieved in excellent yields under microwave irradiation .Molecular Structure Analysis
The InChI code for 5-Chloropyrazolo[1,5-a]pyrimidine is 1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H . This indicates the presence of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis
5-Chloropyrazolo[1,5-a]pyrimidine is a solid . It has tunable photophysical properties, with the absorption and emission behaviors being improved by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their photophysical properties can be tuned, and they have simpler and greener synthetic methodologies compared to other compounds .
Solid-State Emitters
These compounds, when bearing simple aryl groups, allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which are important in various fields such as optoelectronics .
Organic Light-Emitting Devices
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to materials science . They have been used in organic light-emitting devices , which are key components in technologies like display screens and lighting.
Bioimaging Applications
The beneficial properties of these fluorogenic heterocyclic compounds have been exploited in bioimaging applications . They can be used to visualize biological structures or processes at the microscopic level .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential .
Enzymatic Inhibitory Activity
These compounds have shown enzymatic inhibitory activity . This means they can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases .
Drug Discovery
The great synthetic versatility of pyrazolo[1,5-a]pyrimidine permits structural modifications throughout its periphery . This makes it a privileged scaffold for combinatorial library design and drug discovery .
Treatment of Inflammatory or Viral Diseases
It has been reported that pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and growth .
Mode of Action
It is suggested that the compound may inhibit the kinase activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 5-Chloropyrazolo[1,5-a]pyrimidine can affect various biochemical pathways related to cell cycle regulation . This includes pathways involved in DNA replication, cell division, and apoptosis . .
Result of Action
The molecular and cellular effects of 5-Chloropyrazolo[1,5-a]pyrimidine’s action are likely related to its inhibition of CDK2. This could result in the arrest of the cell cycle, leading to decreased cell proliferation and potentially inducing apoptosis . .
Action Environment
The action, efficacy, and stability of 5-Chloropyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s optical properties can be tuned by electron-donating groups at position 7 on the fused ring . Additionally, the compound’s stability and reactivity can be affected by the conditions of its synthesis . .
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRLWNMBTYGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610501 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
29274-24-6 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Q & A
Q1: What are the key features of the reactivity of 5-chloropyrazolo[1,5-a]pyrimidine?
A1: 5-Chloropyrazolo[1,5-a]pyrimidine demonstrates susceptibility to nucleophilic addition reactions. Recent research has highlighted the effectiveness of Grignard reagents in functionalizing this specific scaffold. [] This reactivity makes it a valuable building block for synthesizing more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














